4-Chlorophenylurea
Overview
Description
Preparation Methods
The synthesis of 4-Chlorophenylurea involves the reaction of p-chloroaniline hydrochloride with sodium cyanate . The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol 300 (PEG300), Tween 80, and distilled water .
Chemical Reactions Analysis
4-Chlorophenylurea undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction often involves nucleophilic substitution where reagents like sodium hydroxide or potassium hydroxide are used.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Chlorophenylurea has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds.
Biology: It serves as a tool for studying the inhibition of factor Xa, which is crucial in the coagulation cascade.
Medicine: Its role as an anticoagulant makes it a potential candidate for the development of new therapeutic agents.
Industry: It is used in the production of pesticides and other agrochemicals
Mechanism of Action
Comparison with Similar Compounds
4-Chlorophenylurea is unique due to its specific inhibition of factor Xa. Similar compounds include:
Fondaparinux sodium: An antithrombin-dependent factor Xa inhibitor.
Edoxaban: An oral factor Xa inhibitor used for stroke prevention.
Apixaban: An orally active inhibitor of coagulation factor Xa with anticoagulant activity
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications.
Biological Activity
4-Chlorophenylurea (CPU) is a compound that has garnered attention for its biological activities, particularly in the context of cancer research and toxicological studies. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various cell types, and relevant case studies.
This compound is a derivative of urea that possesses a chlorine atom at the para position of the phenyl ring. This structural modification influences its biological activity, particularly in inhibiting cellular processes associated with tumor growth. Research indicates that compounds related to CPU, such as N-(4-chlorophenyl)urea, have shown significant therapeutic activity against human and rodent tumor models by targeting mitochondrial functions .
Mechanism Insights:
- Mitochondrial Targeting: Studies suggest that this compound and its analogs may concentrate in mitochondria, leading to morphological changes such as mitochondrial enlargement within 24 hours of treatment .
- NADH Oxidase Inhibition: The compound has been shown to inhibit NADH oxidase activity in HeLa cells, indicating a potential mechanism for its antitumor effects .
Antitumor Activity
The antitumor properties of this compound derivatives have been extensively studied. For instance, N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)urea has demonstrated cytotoxic effects against human colon adenocarcinoma cells. The drug's cytotoxicity was found to be concentration-dependent, with significant inhibition of nucleic acid synthesis occurring at supralethal concentrations .
Toxicological Studies
The toxicological profile of this compound has been evaluated through various studies. It has been linked to both beneficial and harmful effects depending on the concentration and exposure duration.
Case Studies
- Human Colon Adenocarcinoma Cells : A study on the effects of N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)urea on GC3/c1 human colon adenocarcinoma cells revealed a significant reduction in growth rate at certain concentrations, suggesting its potential as an anticancer agent .
- Toxicity Assessment : A comprehensive evaluation of diflubenzuron, which metabolizes into CPU, highlighted both acute and chronic toxicity profiles across various animal models. The studies indicated dose-dependent effects on liver and kidney functions over extended periods .
Properties
IUPAC Name |
(4-chlorophenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RECCURWJDVZHIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041512 | |
Record name | 4-Chlorophenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>25.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26657443 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
140-38-5, 1967-26-6 | |
Record name | 4-Chlorophenylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorophenylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, (4-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001967266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chlorophenylurea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400071 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chlorophenylurea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12971 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chlorophenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-chlorophenyl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.921 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLOROPHENYLUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52HM99ELKB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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